(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea
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Overview
Description
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 7th position of the indole ring. Additionally, it contains an iminourea moiety attached to the 3rd position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation at the 2nd position. This can be achieved using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Iminourea Formation: The final step involves the introduction of the iminourea moiety at the 3rd position of the indole ring. This can be accomplished by reacting the hydroxylated intermediate with an appropriate isocyanate or carbodiimide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxyl group at the 2nd position can undergo oxidation to form a corresponding ketone or aldehyde derivative.
Reduction: The bromine atom at the 5th position can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of 5-hydroxy-2-hydroxy-7-methyl-1H-indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea can be compared with other similar compounds, such as:
(5-bromo-2-hydroxy-1H-indol-3-yl)iminourea: Lacks the methyl group at the 7th position, which may affect its chemical and biological properties.
(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea: Contains a chlorine atom instead of a bromine atom at the 5th position, which may influence its reactivity and interactions.
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)urea: Lacks the iminourea moiety, which may alter its mechanism of action and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iminourea moiety, which imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZWINLXNHGYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=O)N)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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